molecular formula C17H20N2O4 B5586361 7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5586361
M. Wt: 316.35 g/mol
InChI Key: IRRPHAUAXGPXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[4.4]nonane derivatives involves multi-step reactions that include nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, starting from malononitrile, achieving higher efficiency and better yield in modified methods (Ji Zhiqin, 2004). Another approach involves a four-component reaction incorporating 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines under varying conditions to yield different products, showcasing the versatility of synthetic routes for diazaspiro[4.4]nonane derivatives (Ebrahim Soleimani et al., 2013).

Molecular Structure Analysis

Structural elucidation of diazaspiro[4.4]nonane derivatives has been accomplished through techniques such as UV-Vis, FT-IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction. These analyses reveal that the cyclopentane ring adopts an envelope conformation and the crystal packing is governed by hydrogen bonds and numerous C−H⋯O/N and C−H⋯π interactions (A. Lazic et al., 2017).

Chemical Reactions and Properties

Diazaspiro[4.4]nonane derivatives undergo various chemical reactions, including those with methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, leading to complex structures. The crystalline and molecular structures of these products have been studied, demonstrating the reactivity and potential for functionalization of the diazaspiro[4.4]nonane core (P. Silaichev et al., 2012).

Physical Properties Analysis

The physical properties of diazaspiro[4.4]nonane derivatives, such as lipophilicity, are critical for their potential therapeutic applications. The lipophilicities of these molecules were estimated by calculating their log P values, providing insights into their pharmacokinetic properties and aiding in the design of new derivatives with desirable attributes (A. Lazic et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions, of diazaspiro[4.4]nonane derivatives have been explored through various studies. For instance, the reactivity of these compounds towards different reactants and under various conditions has led to the synthesis of a range of products, highlighting the chemical versatility and potential applications of diazaspiro[4.4]nonane derivatives (S. V. Fedoseev et al., 2016).

properties

IUPAC Name

7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-13-4-2-3-12(9-13)5-6-15(21)19-8-7-17(11-19)10-14(20)18-16(17)22/h2-4,9H,5-8,10-11H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRPHAUAXGPXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)N2CCC3(C2)CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.